molecular formula C8H17N B14310283 N-tert-Butyl-2-methylprop-2-en-1-amine CAS No. 119353-28-5

N-tert-Butyl-2-methylprop-2-en-1-amine

Cat. No.: B14310283
CAS No.: 119353-28-5
M. Wt: 127.23 g/mol
InChI Key: YJZKHZXHJJZFKJ-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-methylprop-2-en-1-amine is a chemical building block of interest in organic synthesis and materials science. Its structure, featuring a tert-butylamine group and a methyl-substituted reactive double bond, makes it a versatile intermediate for constructing more complex nitrogen-containing molecules. Researchers utilize this compound in the development of specialized polymers and acrylate derivatives, as tert-butyl acrylate monomers are known to be valuable for creating polymers with specific properties, such as those used in cosmetic formulations and hair sprays . In synthetic organic chemistry, it can serve as a precursor for the synthesis of amines. The tert-butyl group, a common motif in pharmaceuticals and agrochemicals, is known to influence the metabolic stability and binding properties of molecules . This amine is for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119353-28-5

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-tert-butyl-2-methylprop-2-en-1-amine

InChI

InChI=1S/C8H17N/c1-7(2)6-9-8(3,4)5/h9H,1,6H2,2-5H3

InChI Key

YJZKHZXHJJZFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for N Tert Butyl 2 Methylprop 2 En 1 Amine

Direct Amination Approaches for N-tert-Butyl-2-methylprop-2-en-1-amine Synthesis

Direct amination methods involve the formation of the carbon-nitrogen bond in a single key step, typically through nucleophilic substitution or related processes.

The reaction between 3-bromo-2-methylprop-1-ene (methallyl bromide) and 2-methylpropan-2-amine (tert-butylamine) represents a classical approach to this compound. This nucleophilic substitution reaction, however, is often complicated by the steric hindrance of the tert-butylamine (B42293) and the potential for competing elimination reactions. researchgate.net

The reaction requires careful optimization of conditions to favor the desired substitution product. Key parameters include the choice of solvent, temperature, and the use of a base to neutralize the hydrobromic acid formed during the reaction. Excess tert-butylamine can itself act as a base, though this can lead to the formation of tert-butylammonium (B1230491) bromide, which may precipitate and hinder the reaction. researchgate.net The general reaction is as follows:

CH₂=C(CH₃)CH₂Br + (CH₃)₃CNH₂ → CH₂=C(CH₃)CH₂NHC(CH₃)₃ + HBr

ParameterConditionRationale
Solvent Polar aprotic (e.g., Acetonitrile, DMSO)Solubilizes reactants and promotes S_N2 pathway.
Temperature Elevated (e.g., 95°C)Overcomes activation energy for the reaction. researchgate.net
Base Excess tert-butylamine or non-nucleophilic baseNeutralizes HBr byproduct to prevent amine salt formation. researchgate.net
Stoichiometry Excess tert-butylamineCan serve as both nucleophile and base.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The synthesis of amines bearing bulky substituents like the tert-butyl group is a well-known challenge in organic synthesis. Direct alkylation of sterically hindered amines can be inefficient due to the steric bulk impeding the approach of the nucleophilic nitrogen to the electrophilic carbon. masterorganicchemistry.com This often leads to low yields of the desired product and an increased proportion of side products from elimination reactions.

For the synthesis of this compound, the steric hindrance of tert-butylamine can significantly slow down the rate of the desired S_N2 reaction with methallyl bromide. libretexts.org Furthermore, the basicity of tert-butylamine can promote the E2 elimination of HBr from methallyl bromide, leading to the formation of isobutylene (B52900).

To overcome these challenges, alternative strategies involving catalysts or modified reagents can be employed. For instance, the use of palladium catalysts in allylic amination has been shown to be effective for coupling sterically demanding amines with allylic substrates. nih.gov

Indirect Synthetic Routes and Precursor Transformations to this compound

Indirect methods offer alternative pathways to the target molecule by forming the key C-N bond through reactions other than direct nucleophilic substitution of an alkyl halide.

Reductive amination is a powerful and versatile method for the synthesis of amines. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. google.com For the synthesis of this compound, methacrolein (B123484) (2-methylpropenal) and tert-butylamine would be the appropriate starting materials.

The reaction proceeds via the initial formation of an iminium ion, which is subsequently reduced by a suitable reducing agent. A key advantage of this method is the ability to use reducing agents that are selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov

CH₂=C(CH₃)CHO + (CH₃)₃CNH₂ → [CH₂=C(CH₃)CH=N⁺(H)C(CH₃)₃] → CH₂=C(CH₃)CH₂NHC(CH₃)₃

ReagentFunction
Methacrolein Carbonyl precursor
tert-Butylamine Amine source
Sodium triacetoxyborohydride Reducing agent
Acid catalyst (e.g., acetic acid) Promotes iminium ion formation

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The target molecule can also be synthesized through the derivatization of other nitrogen-containing compounds. For instance, a primary amine could be synthesized first and then subsequently alkylated. However, this approach is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com

Another potential route involves the Gabriel synthesis, where potassium phthalimide (B116566) is alkylated with methallyl bromide, followed by hydrazinolysis to yield the primary methallylamine. This primary amine could then be selectively mono-alkylated with a tert-butyl group, although this step would still present challenges due to steric hindrance.

Sustainable and Efficient Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient ("green") methodologies. rsc.org For the synthesis of this compound, several green chemistry principles can be applied.

One promising approach is the use of biocatalysis. Reductive aminases, for example, have been shown to catalyze the reductive amination of α,β-unsaturated aldehydes with various amines under mild, aqueous conditions. acs.org This enzymatic approach could provide a highly selective and environmentally benign route to the target molecule.

Another green strategy involves the use of alternative solvent systems. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been successfully employed as metal-free promoters for the allylic alkylation of amines with allylic alcohols. rsc.org This avoids the use of volatile and often toxic organic solvents.

Furthermore, the development of catalytic N-alkylation reactions using earth-abundant and non-toxic metals is an active area of research. acs.org Such catalytic systems could replace traditional stoichiometric reagents, leading to higher atom economy and reduced waste generation. The "hydrogen borrowing" or "hydrogen auto-transfer" strategy, where an alcohol is temporarily oxidized to an aldehyde that then undergoes reductive amination, is a prime example of an atom-economical and sustainable process that generates only water as a byproduct. rsc.org

Sustainable ApproachKey Features
Biocatalysis (Reductive Aminases) Mild reaction conditions, high selectivity, aqueous media. acs.org
Deep Eutectic Solvents (DESs) Metal-free, recyclable solvent/promoter system. rsc.org
Catalytic N-Alkylation Use of earth-abundant metals, high atom economy. acs.org
Hydrogen Borrowing Catalysis Utilizes alcohols as alkylating agents, water as the only byproduct. rsc.org

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Investigation of Solvent-Free and Mild Reaction Conditions

The investigation into solvent-free and mild reaction conditions for the synthesis of amines is a significant area of green chemistry research. rsc.orgrsc.org Such conditions aim to reduce or eliminate the use of volatile organic compounds, which are often hazardous and contribute to environmental pollution. derpharmachemica.com Methodologies like mechanochemistry (grinding), microwave irradiation, or reactions in aqueous media are often explored. researchgate.netresearchgate.net Mild conditions, such as ambient temperature and pressure, reduce energy consumption and the potential for side reactions. organic-chemistry.org

For a hypothetical green synthesis of this compound, one might explore the direct reaction of methallyl chloride with tert-butylamine under solvent-free conditions, potentially with a solid-supported base to capture the HCl byproduct. Another approach could involve a reductive amination of methacrolein with tert-butylamine using a recyclable catalyst under mild hydrogenation conditions.

Table 1: Hypothetical Data for Solvent-Free Synthesis of this compound

EntryCatalystTemperature (°C)Time (h)Yield (%)Notes
1None2524<10Reaction is slow without a catalyst.
2Solid Base A50875Use of a recyclable solid base.
3Phase Transfer Catalyst251285Mild conditions, but catalyst recycling is necessary.

This table is illustrative and not based on experimental data.

Evaluation of Atom Economy and Green Chemistry Metrics in Synthetic Procedures

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comresearchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

Other green chemistry metrics include the E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product, and Process Mass Intensity (PMI), which considers the total mass used in a process (including solvents, reagents, and process water) relative to the mass of the final product.

A traditional synthesis of this compound might involve the reaction of methallyl chloride with an excess of tert-butylamine. The atom economy of such a reaction would be suboptimal due to the formation of tert-butylamine hydrochloride as a byproduct.

Reaction: CH₂(C(CH₃))CH₂Cl + 2 (CH₃)₃CNH₂ → CH₂(C(CH₃))CH₂NHC(CH₃)₃ + (CH₃)₃CNH₃Cl

Atom Economy Calculation:

Molecular Weight of this compound: 127.24 g/mol

Molecular Weight of Methallyl chloride: 90.55 g/mol

Molecular Weight of tert-Butylamine: 73.14 g/mol

Atom Economy = [127.24 / (90.55 + 2 * 73.14)] * 100% ≈ 53.7%

An ideal, 100% atom-economical synthesis could hypothetically involve the direct addition of tert-butylamine to isobutene, though this is a chemically challenging transformation.

Table 2: Hypothetical Green Chemistry Metrics for Synthesis of this compound

Synthetic RouteAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Green Chemistry Advantages
Traditional (Methallyl Chloride)53.7%~1.2>10Well-established method.
Reductive Amination<85%~0.5~5Avoids chlorinated starting materials.
Direct Addition (Hypothetical)100%0<2No byproducts, highly efficient.

This table is illustrative and not based on experimental data.

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Research

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental research findings. Detailed spectral analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy, appear to be absent from publicly accessible scientific literature and databases.

Consequently, the construction of a detailed article based on published ¹H NMR, ¹³C NMR, 2D NMR (COSY, NOESY, HSQC, HMBC), HRMS, ESI-MS, and vibrational spectroscopy data for this specific compound is not possible at this time. While general principles of spectroscopy can predict the expected characteristics of its functional groups—such as the tert-butyl group, the secondary amine, and the methallyl group—no concrete data from laboratory analysis of this compound could be located to populate the requested detailed structural elucidation.

Further research or access to proprietary chemical databases would be required to obtain the specific experimental values and fragmentation patterns necessary to fulfill the outlined analysis.

Advanced Spectroscopic and Structural Elucidation of N Tert Butyl 2 Methylprop 2 En 1 Amine

X-ray Crystallography for Solid-State Structural Conformation of Related Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent compound N-tert-Butyl-2-methylprop-2-en-1-amine is not available, analysis of closely related derivatives containing the N-tert-butyl moiety provides invaluable insight into its likely solid-state conformation, steric effects, and non-covalent interactions.

The presence of a secondary amine group in this compound makes it a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. In the solid state, this capability would lead to the formation of intermolecular N-H···N hydrogen bonds, linking molecules into chains or more complex networks.

The bulky tert-butyl group exerts a strong steric influence, often preventing planar arrangements and promoting specific packing motifs to accommodate its size. researchgate.net This steric hindrance can lead to the formation of crinkled tapes or channels within the crystal lattice. researchgate.net In addition to classical hydrogen bonds, weaker interactions like C-H···O and C-H···π interactions play a crucial role in stabilizing the crystal structures of these derivatives. nih.govresearchgate.net For instance, the crystal packing of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate is stabilized by weak C—H⋯O and C—H⋯π interactions. nih.gov The analysis of these derivatives demonstrates that the interplay between strong N-H···N hydrogen bonds, weaker C-H···X interactions, and the steric demands of the tert-butyl group are the primary factors governing the solid-state architecture.

Interactive Data Table: Crystallographic Data of a Related N-tert-Butyl Derivative
Parametertert-butyl 4-([1,1ʹ-biphenyl]-4-yl)...hexahydroquinoline-3-carboxylate researchgate.net
Chemical FormulaC₂₉H₃₃NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.349(5)
b (Å)20.306(5)
c (Å)18.775(5)
β (°)108.973(5)
Volume (ų)6979(3)
Z12
Key InteractionsC-H···O and N-H···O hydrogen bonds

Chemical Reactivity and Transformation Mechanisms of N Tert Butyl 2 Methylprop 2 En 1 Amine

Reactions Involving the Allylamine (B125299) Unsaturation

The carbon-carbon double bond in the 2-methylprop-2-en-1-yl moiety is susceptible to a variety of addition and cycloaddition reactions. Its reactivity is fundamental to constructing new carbon-carbon and carbon-heteroatom bonds.

Investigation of [2+2] Photocycloaddition Reactions of Prop-2-enyl Systems

The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane (B1203170) rings, forming two new carbon-carbon bonds and potentially creating up to four new stereogenic centers. organicreactions.org This reaction typically occurs between two unsaturated systems, such as an enone and an alkene, upon photochemical excitation. organicreactions.org

The general mechanism for a photosensitized [2+2] cycloaddition begins with the excitation of a photosensitizer by light. The excited sensitizer (B1316253) then transfers its energy to one of the reactants (e.g., an enone or, in this context, a derivative of the allylamine), promoting it to a triplet excited state. wikipedia.orgresearchgate.net This triplet species subsequently interacts with the ground-state alkene partner to form a diradical intermediate. wikipedia.org Finally, spin inversion and ring closure yield the cyclobutane product. wikipedia.org

For prop-2-enyl systems like N-tert-Butyl-2-methylprop-2-en-1-amine, intramolecular [2+2] photocycloadditions are of significant interest. For instance, studies on N-allylcinnamamides have shown that visible light, in the presence of an iridium-based photosensitizer, can efficiently promote intramolecular cycloaddition to form aryl-3-azabicyclo[3.2.0]heptanones with high diastereoselectivity. researchgate.net Similarly, N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones undergo intramolecular [2+2] photocycloaddition to yield rigid, conformationally restricted pyrrolidine (B122466) structures. rsc.orgtum.denih.gov These reactions demonstrate the utility of the allylamine moiety in constructing complex, sp³-rich scaffolds relevant to drug discovery. researchgate.net

Table 1: Examples of Photosensitizers and Conditions for [2+2] Cycloadditions

Photosensitizer (PS) Light Source Substrate Type Product Reference
[Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ Blue LEDs (34 W) N-allylcinnamamides Aryl-3-azabicyclo[3.2.0]heptanones researchgate.net
Benzophenone UV Irradiation (366 nm) N-allylcinnamamides Aryl-3-azabicyclo[3.2.0]heptanones researchgate.net
Thioxanthone 440 nm Irradiation N-aryl maleimides + Olefins Cyclobutane adducts nih.gov
Not Required (Direct Excitation) 370 nm Irradiation N-alkyl maleimides + Alkenes Cyclobutane adducts nih.gov

Amine-Directed Mizoroki-Heck Arylation Studies of Free Allylamines

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. Traditionally, the presence of free amines in such reactions has been problematic due to potential catalyst inhibition or oxidation of the amine. However, recent advancements have enabled the amine-directed arylation of free allylamines, including secondary amines like this compound.

This transformation allows for the selective monoarylation of unprotected allylamines using aryl iodides. The reaction is catalyzed by a palladium source, such as palladium(II) acetate, and is compatible with primary, secondary, and tertiary amines. The key to success is often the use of specific ligands, such as mono-protected amino acids (MPAA), which can prevent the degradation of the amine and the aggregation of the palladium catalyst. This control over catalyst speciation can also influence the stereochemical outcome of the reaction, allowing for selective synthesis of either cis- or trans-arylated products.

The proposed mechanism involves the coordination of the allylamine to the palladium center. This coordination directs the subsequent steps, which can proceed via either a C-H activation pathway or a traditional insertion pathway, depending on the reaction conditions and ligands employed. This methodology provides a more step-economical approach to valuable cinnamylamine (B1233655) structures, which are important intermediates in medicinal chemistry.

Table 2: Typical Conditions for Amine-Directed Mizoroki-Heck Arylation

Component Example Role
Catalyst Pd(OAc)₂ Palladium source for catalytic cycle
Ligand Boc-Val-OH (MPAA) Protects catalyst, directs reaction pathway
Aryl Source Aryl Iodide (Ar-I) Provides the aryl group
Base MgSO₄ or K₂CO₃ Neutralizes acid generated in the cycle
Solvent N-Methylpyrrolidinone (NMP) Reaction medium
Temperature 65 °C Provides thermal energy for reaction

Transformations at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophilic and basic center, allowing for a variety of chemical transformations including nitrosation, carbamate (B1207046) formation, and the introduction of protecting groups.

N-Nitrosation Reactions of Secondary Amines Utilizing Specific Reagents

N-nitrosation is the conversion of a secondary amine into its corresponding N-nitrosamine. This reaction is of significant interest, though caution is warranted as many N-nitrosamines are potent carcinogens. From a synthetic perspective, the reaction involves treating the secondary amine with a nitrosating agent.

A particularly efficient and mild reagent for this transformation is tert-butyl nitrite (B80452) (TBN). wikipedia.org The N-nitrosation of secondary amines using TBN can often be carried out under solvent-free, metal-free, and acid-free conditions, which is advantageous for substrates bearing sensitive functional groups. wikipedia.orgnih.gov The reaction proceeds smoothly for a broad range of secondary amines, including aryl, benzyl (B1604629), and alkyl amines. wikipedia.org The high chemoselectivity of TBN is a key feature; acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) remain intact during the reaction. wikipedia.orgnih.gov Furthermore, other reactive moieties such as phenols, olefins, and alkynes are generally stable under these conditions. wikipedia.org The mechanism involves the amine acting as a nucleophile, attacking the nitrosyl source derived from the reagent.

Table 3: Common Reagents for N-Nitrosation of Secondary Amines

Reagent Typical Conditions Advantages Reference
tert-Butyl Nitrite (TBN) Solvent-free, Room Temperature or 45 °C Mild, high yield, chemoselective, acid/metal-free wikipedia.orgnih.gov
NaNO₂ / HCl Aqueous acidic solution Traditional, inexpensive reagents wikipedia.org
[NO⁺·Crown·H(NO₃)₂⁻] Complex Dichloromethane, mild conditions Homogeneous, efficient, source of NO⁺ nih.gov
Nitromethane / TBHP / Iodide Catalytic iodide, TBHP as oxidant Mild, uses inexpensive materials nih.gov

Carbamate Synthesis and Derivatization Pathways from Amines

Carbamates are a crucial class of organic compounds, often used as protecting groups for amines or as key structural motifs in pharmaceuticals and agrochemicals. They can be synthesized from amines through several pathways. A common and efficient method involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a chloroformate ester.

The synthesis of a tert-butyl carbamate from an amine and Boc₂O is typically conducted under basic conditions. The amine's nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the Boc₂O anhydride. This leads to the formation of the N-Boc protected amine (a carbamate) and byproducts that are easily removed.

Alternatively, carbamates can be formed through a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. This method is notable for its mild conditions and avoidance of common side reactions like N-alkylation. Another pathway involves the Curtius rearrangement of an acyl azide, which is generated from a carboxylic acid. The resulting isocyanate is trapped by an alcohol to form the carbamate.

Table 4: Selected Pathways for Carbamate Synthesis from Amines

Reagents Description Key Features Reference
Di-tert-butyl dicarbonate (Boc₂O) / Base N-tert-butoxycarbonylation of the amine High yield, mild conditions, common for protection researchgate.net
Amine, CO₂, Alkyl Halide, Cs₂CO₃ Three-component coupling Mild, avoids overalkylation researchgate.net
Phenyl Chloroformate, then Ammonia Reaction with tertiary alcohol, then ammonolysis Multi-step process for specific carbamates researchgate.net
Carboxylic Acid, (Boc)₂O, NaN₃ Curtius rearrangement of in situ generated acyl azide Forms isocyanate intermediate, trapped by t-butanol researchgate.net

Exploration of Protective Group Manipulations (e.g., Boc, Cbz protection/deprotection)

Protecting the nitrogen atom of this compound is a critical step in many multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely used amine protecting groups, primarily due to their stability under a range of conditions and their selective removal.

Boc Protection and Deprotection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. researchgate.net The resulting Boc-protected amine is stable to nucleophiles, catalytic hydrogenation, and most basic conditions. Deprotection is readily achieved under acidic conditions. researchgate.net Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the carbamate to regenerate the free amine, releasing isobutylene (B52900) and carbon dioxide. researchgate.net

Cbz Protection and Deprotection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. organicreactions.org The Cbz-protected amine is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. researchgate.net This orthogonal removal strategy is a key advantage of the Cbz group. The deprotection mechanism involves reduction with H₂ gas over a palladium-on-carbon (Pd/C) catalyst, which liberates the free amine along with toluene (B28343) and carbon dioxide. organicreactions.orgresearchgate.net

Table 5: Summary of Boc and Cbz Protection and Deprotection Strategies

Protecting Group Protection Reagent Typical Protection Conditions Deprotection Reagent Typical Deprotection Conditions Orthogonality Reference
Boc (tert-butyloxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH, DMAP), Room Temp Trifluoroacetic Acid (TFA) or HCl Acidic medium, Room Temp Stable to hydrogenolysis and base researchgate.net
Cbz (benzyloxycarbonyl) Benzyl Chloroformate (Cbz-Cl) Base (e.g., Na₂CO₃), Room Temp H₂, Pd/C Catalytic Hydrogenation Stable to acid and base organicreactions.orgresearchgate.net

Environmental and Atmospheric Chemical Processes of Hindered Amines (drawing from tert-butylamine (B42293) studies)

OH-Initiated Oxidation Mechanisms and Degradation Product Identification

The atmospheric degradation of tert-butylamine is primarily initiated by reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. whiterose.ac.ukresearchgate.netacs.orgnih.gov Theoretical and experimental studies have shown that the reaction predominantly proceeds via hydrogen abstraction from the amino group (-NH₂). researchgate.netacs.orgnih.gov This initial step is crucial in determining the subsequent reaction pathways and the nature of the resulting degradation products.

In the presence of nitrogen oxides (NOₓ), the OH-initiated oxidation of tert-butylamine leads to the formation of several key products. researchgate.netacs.orgnih.gov The major products identified in laboratory experiments include tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone (B3395972). whiterose.ac.ukresearchgate.netacs.orgnih.gov The formation of acetone is a result of the reaction of intermediate species, such as tert-butylnitrosamine ((CH₃)₃CNHNO) or its isomer tert-butylhydroxydiazene ((CH₃)₃CN=NOH), with OH radicals, which also yields nitrous oxide (N₂O) and the (CH₃)₃Ċ radical. whiterose.ac.ukresearchgate.netacs.orgnih.gov This radical is then converted to acetone and formaldehyde. whiterose.ac.ukresearchgate.net

In addition to the major products, several minor degradation products have been predicted and observed. These include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukresearchgate.netacs.orgnih.gov The rate of reaction between tert-butylamine and OH radicals has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K and 1015 ± 1 hPa. whiterose.ac.ukresearchgate.netacs.orgnih.gov

ReactantMajor Degradation ProductsMinor Degradation Products
tert-Butylamine + OH/NOₓtert-Butylnitramine, AcetoneFormaldehyde, 2-Methylpropene, Acetamide, Propan-2-imine

Contribution to Aerosol Formation through Acid-Base Interactions in Atmospheric Conditions

A significant environmental consequence of the atmospheric presence of hindered amines is their contribution to the formation of secondary organic aerosols (SOA). whiterose.ac.uknih.gov Amines are alkaline compounds and can readily participate in acid-base reactions with atmospheric acids such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄). whiterose.ac.uknih.gov

Studies on tert-butylamine have demonstrated strong particle formation during its photo-oxidation in the presence of NOₓ. whiterose.ac.ukresearchgate.netacs.orgnih.gov This aerosol formation is primarily induced by an acid-base reaction between the amine and photochemically formed nitric acid. whiterose.ac.ukresearchgate.netacs.orgnih.gov The resulting salt, tert-butylaminium nitrate, is of low volatility, with a reported vapor pressure of 5.1 ×10⁻⁶ Pa at 298 K, which favors its partitioning into the particle phase. whiterose.ac.ukresearchgate.netacs.orgnih.gov The formation of amine-containing aerosol particles can have significant impacts on air quality, climate, and human health. rsc.org

The chemical composition of aerosols formed from amine photo-oxidation has been found to consist mainly of the amine-nitric acid salt, although other organic components have also been identified. whiterose.ac.uk This indicates that both acid-base reactions and the condensation of low-volatility oxidation products contribute to aerosol formation and growth. nih.govrsc.org

AmineAtmospheric AcidResulting Aerosol ComponentSignificance
tert-ButylamineNitric Acid (HNO₃)tert-Butylaminium NitrateContributes to secondary organic aerosol (SOA) formation and growth. whiterose.ac.ukresearchgate.netacs.orgnih.govwhiterose.ac.uk

Theoretical and Computational Investigations of N Tert Butyl 2 Methylprop 2 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular stability, and chemical reactivity.

Density Functional Theory (DFT) Studies on Molecular Stability and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dergipark.org.tr A DFT study on N-tert-Butyl-2-methylprop-2-en-1-amine would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, various reactivity descriptors can be calculated.

Key molecular properties that would be determined include:

Dipole Moment: Provides information about the polarity of the molecule and its interactions with polar solvents or other molecules.

Electron Density Distribution: Visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.trnih.gov Red-coded areas typically represent negative potential, indicating sites prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the global electrophilicity index (ω) can be derived from the energies of the frontier molecular orbitals. mdpi.com A hard molecule is characterized by a large energy gap between the highest occupied and lowest unoccupied molecular orbitals, implying lower reactivity. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and kinetic stability of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. The energy of the HOMO is related to the ionization potential. For an amine, the HOMO is often localized on the nitrogen atom, indicating its role as a primary site for electrophilic attack. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. dergipark.org.trnih.govmdpi.com

A hypothetical FMO analysis for this compound would calculate the energies of these orbitals and map their spatial distribution to predict the most probable sites for chemical reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map the energetic landscape of a chemical reaction, providing detailed insights into the mechanism, including the identification of transient species like transition states.

Mapping of Potential Energy Surfaces (PES) for Reaction Mechanisms

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a set of atoms as a function of their geometric positions. mdpi.com For a chemical reaction, a one-dimensional slice of this surface, known as the reaction coordinate diagram, illustrates the energy changes as reactants are converted into products. researchgate.net

Mapping the PES for a reaction involving this compound (e.g., its oxidation by OH radicals) would involve:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, products, and any intermediates.

Characterizing Transition States (TS): Finding the saddle point on the PES that connects reactants to products. This is the point of maximum energy along the minimum energy path and represents the energy barrier of the reaction. mdpi.com

Calculating Reaction Barriers: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

These calculations provide a theoretical model of the reaction mechanism at an atomic level. researchgate.net

Prediction and Experimental Validation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes (e.g., replacing hydrogen with deuterium). libretexts.org KIE studies are powerful tools for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of the transition state. wikipedia.orgnih.gov

Primary KIE: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A significant primary KIE (typically kH/kD > 2) indicates that C-H bond cleavage is part of the rate-limiting step. libretexts.org

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation. These effects are smaller but can provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov

A theoretical study on this compound could predict the KIE for a specific reaction, such as hydrogen abstraction from the amine group. These computational predictions can then be compared with experimental measurements to validate the proposed reaction mechanism. whiterose.ac.uk

Conformational Analysis and Stereochemical Considerations via Computational Methods

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, which can interconvert through bond rotation. Computational conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For this compound, a systematic conformational search would be performed using methods like DFT. researchgate.netresearchgate.net This involves rotating the single bonds in the molecule (e.g., the C-N bond and the C-C bonds of the tert-butyl and allyl groups) and calculating the potential energy at each step. The results would identify the low-energy, stable conformers and quantify their relative populations at a given temperature. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and stereochemical outcome in reactions. researchgate.net

Applications in Advanced Materials and Polymer Science

Polymerization Studies of N-tert-Butyl-2-methylprop-2-en-1-amine and Its Derivatives

While direct and extensive polymerization studies on this compound are not widely documented in publicly available literature, its structural motifs—a sterically hindered secondary amine adjacent to a polymerizable methallyl group—present unique challenges and opportunities in polymer synthesis. The polymerization behavior can be inferred from studies on analogous allylic and amine-functionalized monomers.

Controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for synthesizing polymers with well-defined architectures. However, the application of these techniques to monomers like this compound can be complex.

RAFT Polymerization: The RAFT process is known for its tolerance to a wide range of functional groups, including amines. However, the polymerization of allylic monomers, such as this compound, can be challenging due to the stability of the allylic radical, which can lead to slow polymerization rates and low molecular weights. The key to a successful RAFT polymerization lies in the selection of an appropriate chain transfer agent (CTA). For allylic monomers, xanthates or dithiocarbamates are often more effective than the more common trithiocarbonates or dithiobenzoates. The bulky N-tert-butyl group may also influence the approach of the propagating radical to the CTA, potentially affecting the chain transfer efficiency. Research on the RAFT polymerization of protected allylamine (B125299) monomers has demonstrated the feasibility of incorporating single amine-functional units into polymer chains, suggesting that with careful optimization of the CTA and reaction conditions, controlled polymerization of this compound could be achievable. rsc.org

ATRP: ATRP is another versatile CRP technique, but it can be sensitive to amine functionalities, as amines can coordinate with the copper catalyst, altering its activity and potentially inhibiting the polymerization. The sterically hindered nature of the N-tert-butyl group in this compound might mitigate this issue to some extent by sterically hindering the coordination of the amine to the copper center. Studies on the ATRP of other tert-butyl functionalized monomers, such as tert-butyl acrylate, have been successful, yielding well-defined polymers. cmu.eduresearchgate.net This suggests that with appropriate ligand selection to modulate the catalyst activity and solubility, ATRP could be a viable method for the polymerization of this monomer.

Comparative data on the controlled radical polymerization of monomers with structural similarities to this compound is presented in the table below.

Polymerization Technique Monomer Catalyst/CTA Solvent M_n ( g/mol ) Đ (M_w/M_n) Reference
ATRP tert-Butyl Acrylate CuBr/PMDETA Acetone (B3395972) 2,500-15,000 1.10-1.25 cmu.edu
RAFT Allyl Methacrylate CPDB Dioxane 5,000-20,000 1.15-1.30 psu.edu

Copolymerization of this compound with other vinyl monomers is a promising strategy to tune the properties of the resulting materials. The reactivity ratios of the comonomers will determine the copolymer composition and microstructure. Due to the lower reactivity of the methallyl double bond compared to more activated monomers like styrenes and acrylates, the incorporation of this compound into a copolymer chain might be non-random, potentially leading to gradient or block-like structures depending on the polymerization method.

For instance, in a radical copolymerization with styrene (B11656), the styrenic radical is more stable than the methallyl radical, which would favor the propagation of styrene. This difference in reactivity could lead to a copolymer enriched in styrene units at the beginning of the polymerization. Conversely, in copolymerizations with less reactive monomers, a more random incorporation might be expected. Studies on the copolymerization of N-tert-butylacrylamide with various monomers have shown that the bulky tert-butyl group can influence the reactivity ratios and the thermal properties of the resulting copolymers. researchgate.net

Functional Polymer Development Incorporating this compound Motifs

The presence of the secondary amine and the bulky hydrophobic tert-butyl group makes this compound an attractive monomer for the development of functional polymers.

Molecularly imprinted polymers (MIPs) are synthetic polymers with recognition sites for a specific target molecule. The synthesis of MIPs often involves the use of a template molecule that is structurally similar to the target analyte. While there are no direct reports on using this compound as a functional monomer for MIPs, its amide analogs, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been successfully used as functionalized templates for the fabrication of MIPs. nih.gov In this approach, the template is covalently bound to a polymerizable unit, and after polymerization, the template is cleaved to generate the recognition sites. nih.gov This semi-covalent imprinting strategy has shown to produce MIPs with high affinity and selectivity for target biomolecules like tyramine (B21549) and L-norepinephrine. nih.gov Given the structural similarities, it is conceivable that polymers derived from this compound could be used to create MIPs for capturing molecules that can interact with the secondary amine or the hydrophobic tert-butyl group.

The table below summarizes findings from a study on MIPs fabricated using an amide analog of this compound.

Template Functional Monomer Cross-linker Target Analyte Imprinting Factor Reference
N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide Itself (covalently bound) Divinylbenzene Tyramine 2.47 nih.gov

Polymers that respond to external stimuli, such as pH and temperature, are of great interest for a variety of applications. The secondary amine group in the this compound unit can be protonated at low pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness could be exploited in the design of "smart" materials for drug delivery or sensing applications.

Influence of this compound Structural Unit on Material Properties

The incorporation of the this compound structural unit is expected to have a significant impact on the physical and chemical properties of the resulting polymers.

The bulky tert-butyl group can increase the polymer's glass transition temperature (Tg) by restricting chain mobility. It can also enhance the thermal stability of the polymer. For instance, studies on polybenzoxazines have shown that the presence of an electron-donating tert-butyl group can influence the polymerization chemistry and the thermal stability of the resulting network. mdpi.com Similarly, the introduction of bulky alkyl side-chains in polyimides has been shown to affect their thermal, mechanical, and gas transport properties. nih.gov

The hydrophobic nature of the tert-butyl group will also affect the solubility of the polymer, making it more soluble in nonpolar solvents and less soluble in water at neutral pH. The secondary amine functionality provides a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. This versatility makes polymers containing this compound promising candidates for a range of applications, from coatings and adhesives to advanced functional materials.

Steric Effects on Polymer Morphology and Self-Assembly Characteristics

The incorporation of the sterically demanding this compound monomer into a polymer backbone has profound implications for the resulting material's morphology and self-assembly behavior. The bulky tert-butyl group, in conjunction with the methyl group on the polymerizable allyl moiety, introduces significant steric hindrance that directly influences chain packing, conformation, and intermolecular interactions.

The presence of these large pendant groups can inhibit close packing of polymer chains, leading to a more amorphous structure. This disruption of regular chain arrangement can result in materials with lower crystallinity and potentially increased free volume. The steric repulsion between the bulky side chains can force the polymer backbone to adopt a more extended conformation, impacting properties such as the glass transition temperature and mechanical strength. In some cases, bulky side groups have been shown to increase the rigidity of the polymer main chain.

Table 1: Predicted Influence of this compound on Polymer Properties due to Steric Effects

Polymer PropertyPredicted Effect of Incorporating this compoundRationale
Crystallinity DecreaseThe bulky tert-butyl and methyl groups disrupt regular polymer chain packing, hindering the formation of crystalline domains.
Glass Transition Temperature (Tg) Increase or DecreaseThe bulky groups can restrict segmental motion, potentially increasing Tg. Conversely, increased free volume could lower Tg. The net effect depends on the specific polymer system.
Solubility Enhanced in non-polar solventsThe hydrophobic nature of the tert-butyl group can improve solubility in non-polar organic solvents.
Chain Conformation More extendedSteric repulsion between the large pendant groups can force the polymer backbone into a more rigid and extended conformation.
Self-Assembly in Solution Formation of specific aggregatesThe hydrophobic side chains can drive self-assembly into micelles or other structures to minimize contact with polar solvents.
Microphase Separation (in Block Copolymers) Formation of well-defined domainsThe significant volume of the monomer unit can lead to distinct and ordered microphase separation.

Strategies for Post-Polymerization Modification via Amine Functionality

The secondary amine group in polymers derived from this compound serves as a versatile handle for a variety of post-polymerization modification reactions. This allows for the synthesis of a well-defined polymer backbone, which can then be further functionalized to introduce a wide range of chemical moieties and tailor the material's properties for specific applications. The steric hindrance provided by the tert-butyl group can also play a role in modulating the reactivity of the amine.

Several key strategies can be employed for the modification of these amine-containing polymers:

Alkylation: The secondary amine can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. This reaction converts the secondary amine into a tertiary amine, which can alter the polymer's solubility, basicity, and coordination properties. The choice of the alkylating agent allows for the introduction of a wide array of functional groups, including those with fluorescent, bioactive, or cross-linking capabilities. However, over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction that needs to be controlled.

Acylation: Reaction with acyl chlorides, anhydrides, or activated esters leads to the formation of an amide linkage. This is a robust and efficient method for attaching various functional groups, including carboxylic acids, fluorophores, and biocompatible moieties like polyethylene (B3416737) glycol (PEG). The resulting amide is generally stable, and this modification can significantly alter the polymer's hydrophilicity and biological interactions.

Michael Addition: The secondary amine can participate in aza-Michael addition reactions with α,β-unsaturated carbonyl compounds, such as acrylates, acrylamides, and maleimides. This reaction is highly efficient and proceeds under mild conditions, making it suitable for the introduction of a diverse range of functionalities. This strategy is particularly useful for bioconjugation and the development of hydrogels and other soft materials.

Vinylation: The secondary amine can be vinylated to introduce a polymerizable group. mdpi.com This allows for the creation of graft copolymers or cross-linked networks through subsequent polymerization of the newly introduced vinyl group. mdpi.com

These post-polymerization modification strategies provide a powerful toolbox for the development of advanced materials with precisely controlled structures and functions, starting from a polymer backbone containing this compound.

Table 2: Overview of Post-Polymerization Modification Strategies for Polymers Containing this compound

Modification StrategyReagentsResulting Functional GroupPotential Applications
Alkylation Alkyl halides, tosylates, mesylatesTertiary amineModified solubility, pH-responsive materials, metal-ligating polymers
Acylation Acyl chlorides, anhydrides, activated estersAmideBioconjugation, drug delivery, surface modification
Michael Addition Acrylates, acrylamides, maleimidesβ-amino carbonylHydrogel formation, bioconjugation, functional surfaces
Vinylation Calcium carbide, vinyl acetateN-vinyl amineGraft copolymer synthesis, cross-linked networks

Despite a comprehensive search for scholarly articles and research data, there is a notable lack of specific information in the public domain regarding the catalytic applications of this compound. The existing body of scientific literature primarily focuses on broader classes of N-tert-butyl substituted compounds or other chiral amines, without detailing the specific use of this compound as a ligand precursor, an organocatalyst, or in the development of chiral analogues for asymmetric catalysis.

Consequently, it is not possible to provide a detailed article that adheres to the requested structure and content inclusions based on currently available research. The information required to populate the specified sections and subsections with detailed research findings and data tables concerning this compound is not present in the searched sources.

Further research and publication in the field of catalysis are needed to elucidate the potential roles of this specific compound. Without such dedicated studies, any article on its catalytic applications would be speculative and would not meet the required standards of scientific accuracy and detail.

Table of Compounds Mentioned

Mechanistic Investigations into Reactions Involving N Tert Butyl 2 Methylprop 2 En 1 Amine

Elucidation of Reaction Intermediates through Spectroscopic and Trapping Methods

In the study of reaction mechanisms, the identification of transient intermediates is crucial. For reactions involving N-tert-Butyl-2-methylprop-2-en-1-amine, one would anticipate the use of various spectroscopic techniques to detect and characterize these fleeting species. Low-temperature NMR (Nuclear Magnetic Resonance) spectroscopy, including both ¹H and ¹³C NMR, would be a primary tool to observe intermediates that are stable at reduced temperatures. Changes in chemical shifts, coupling constants, and the appearance of new signals could provide structural information about any proposed intermediates.

Furthermore, in-situ infrared (IR) spectroscopy could monitor the disappearance of reactant vibrational bands and the emergence of bands corresponding to intermediates and products. The characteristic frequencies of the amine N-H bond, the C=C double bond of the allyl group, and potentially new bonds formed during the reaction would be of particular interest.

Chemical trapping experiments would offer another avenue for elucidating reaction intermediates. In these experiments, a trapping agent is introduced into the reaction mixture to react with a short-lived intermediate, forming a stable, isolable product. The structure of this trapped product can then provide strong evidence for the structure of the original intermediate. For instance, if a carbocation intermediate were suspected, a nucleophilic trapping agent could be employed.

Kinetic Studies and Determination of Rate Laws for Key Transformations

Understanding the kinetics of a reaction is fundamental to elucidating its mechanism. For key transformations of this compound, kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions. This is often achieved using techniques such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

By systematically varying the initial concentrations of the reactants and any catalysts, the rate law for the reaction can be determined. The rate law expresses the relationship between the reaction rate and the concentrations of the chemical species involved. The order of the reaction with respect to each reactant provides insight into the composition of the transition state of the rate-determining step.

For example, a hypothetical reaction could be studied to determine if it follows first-order, second-order, or more complex kinetics with respect to this compound and other reactants. The effect of temperature on the reaction rate would also be investigated to determine the activation parameters, such as the activation energy (Ea), which provides information about the energy barrier of the reaction.

A representative, though hypothetical, data table for a kinetic study is presented below.

ExperimentInitial [this compound] (M)Initial [Reagent B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.206.0 x 10⁻⁵

From such data, a rate law could be derived.

Analysis of Solvent Effects and Reaction Pathway Modulations

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. A systematic investigation of solvent effects on reactions involving this compound would involve conducting the reaction in a range of solvents with varying properties, such as polarity, proticity, and coordinating ability.

The outcomes of these experiments would be analyzed to understand how the solvent interacts with the reactants, intermediates, and transition states. For example, polar protic solvents, like alcohols, can stabilize charged intermediates and transition states through hydrogen bonding, which could accelerate reactions proceeding through ionic pathways. In contrast, nonpolar aprotic solvents would favor less polar transition states.

By correlating the reaction rates and product distributions with solvent parameters (e.g., dielectric constant, donor number), a deeper understanding of the reaction mechanism could be achieved. This analysis could reveal, for instance, whether a reaction proceeds through a concerted or a stepwise mechanism and the degree of charge separation in the transition state.

A hypothetical data table illustrating the effect of solvent on a reaction's rate constant is shown below.

SolventDielectric Constant (ε)Rate Constant (k) (M⁻¹s⁻¹)
Hexane1.92.1 x 10⁻⁴
Dichloromethane9.15.8 x 10⁻³
Acetonitrile37.51.2 x 10⁻¹
Methanol32.73.5 x 10⁻²

This data could suggest the polarity of the transition state.

Future Research Directions and Emerging Applications of N Tert Butyl 2 Methylprop 2 En 1 Amine

Bio-Inspired Chemical Synthesis and Bioconjugation Strategies

The distinct structure of N-tert-Butyl-2-methylprop-2-en-1-amine, featuring a bulky tert-butyl group and a reactive methallyl tail, makes it a compelling candidate for future research in bio-inspired synthesis and bioconjugation. The steric hindrance provided by the tert-butyl group can be leveraged to control the stereoselectivity of reactions, a cornerstone of bio-inspired synthesis which aims to mimic the precision of natural enzymatic processes. This control is crucial in creating complex molecules with specific three-dimensional arrangements.

The methallyl group, with its reactive double bond, is a versatile handle for a variety of chemical modifications. qub.ac.uk Future research is expected to explore its use in "click chemistry" reactions or as a substrate for enzymatic modification, enabling the conjugation of this amine to biomolecules such as peptides and proteins. nih.govresearchgate.net Such bioconjugates could find applications in the development of novel therapeutics or diagnostic tools. The development of N-acetyl, tert-butyl amide derivatives from natural amino acids has demonstrated the feasibility of coupling hindered amines like tert-butylamine (B42293) with biological building blocks. nih.gov This suggests a promising pathway for integrating this compound into biological systems.

Allylic amines are recognized as valuable building blocks for synthesizing bioactive amines and complex heterocyclic structures. nih.gov The unique combination of steric bulk and reactive functionality in this compound could, therefore, be harnessed to create novel scaffolds for drug discovery and development.

Table 1: Potential Bio-inspired Reactions and Applications

Reaction Type Functional Group Involved Potential Application
Enantioselective Addition Methallyl Double Bond Synthesis of Chiral Building Blocks
Enzyme-Mediated Derivatization Methallyl Group Creation of Novel Bioconjugates
Controlled Radical Polymerization Methallyl Double Bond Development of Biocompatible Polymers

Contributions to Supramolecular Chemistry and Controlled Self-Assembly

In the realm of supramolecular chemistry, the architecture of molecules dictates their ability to form larger, ordered structures. The bulky tert-butyl group is known to be a powerful modulator of molecular self-assembly. acs.orgaip.org It can influence the packing of molecules on surfaces and in crystals by creating specific intermolecular interactions and spatial arrangements. acs.org This steric influence can be used to direct the formation of desired supramolecular nanostructures, such as honeycomb networks or one-dimensional chains. aip.orgnih.gov

The amine and allyl functionalities of this compound offer additional handles for controlling self-assembly through hydrogen bonding and π-π stacking interactions, respectively. Future research will likely focus on how the interplay between the steric demands of the tert-butyl group and the specific interactions of the methallylamine portion can be used to design and fabricate novel functional materials. For instance, the controlled self-assembly of this molecule on surfaces could lead to the development of new sensors, catalysts, or electronic devices. nih.gov The ability of similar amine-containing molecules to form organized, hydrogen-bonded chains further suggests the potential for creating well-defined supramolecular polymers. nih.gov

Table 2: Influence of Structural Moieties on Supramolecular Assembly

Structural Moiety Type of Interaction Effect on Self-Assembly
tert-Butyl Group van der Waals Forces, Steric Hindrance Directs molecular packing, controls intermolecular spacing acs.orgaip.org
Amine Group Hydrogen Bonding Formation of linear or networked assemblies

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. Advanced in-situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are invaluable tools in this endeavor. mt.com For a molecule like this compound, with its multiple reactive sites, in-situ techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could provide critical insights into its chemical transformations.

For example, in-situ FTIR or Raman spectroscopy could be used to monitor the consumption of the methallyl double bond during polymerization or addition reactions, providing real-time data on reaction rates and conversion. mt.com Similarly, in-situ NMR could track the formation of intermediates and byproducts, offering a detailed picture of the reaction pathway. The application of in-situ X-ray diffraction has been demonstrated for monitoring the intercalation of amines into layered materials, suggesting its potential for studying the self-assembly or surface reactions of this compound. acs.org The data gathered from these techniques will be instrumental in developing more efficient and selective synthetic methods and in understanding the mechanisms of self-assembly.

Scalable and Industrially Relevant Synthetic Routes for Sustainable Production

The transition of a chemical from a laboratory curiosity to an industrially relevant product hinges on the development of scalable, cost-effective, and sustainable synthetic routes. For this compound, future research in this area will likely focus on catalytic methods that minimize waste and energy consumption. The industrial production of simple amines like methylamine (B109427) often involves the catalytic reaction of an alcohol with ammonia. wikipedia.orgchemengproj.irgoogle.com A similar strategy could be envisioned for this compound, potentially starting from methallyl alcohol and tert-butylamine.

The development of processes for producing hindered amine light stabilizers (HALS) underscores the industrial demand for sterically hindered amines. futuremarketinsights.comecochemchina.comwelltchemicals.comthebusinessresearchcompany.com These compounds are used to protect polymers from degradation, and efficient manufacturing processes are crucial for their widespread use. Drawing inspiration from HALS production, research into the sustainable synthesis of this compound could explore green solvents, renewable starting materials, and catalysts that can be easily recovered and reused. The synthesis of tert-butylamine itself has been approached through various methods, including the hydrolysis of tert-butylurea, providing a foundation for developing scalable production of its derivatives. orgsyn.orggoogle.comyoutube.com

Table 3: Comparison of Potential Synthetic Routes

Synthetic Approach Potential Precursors Advantages Challenges
Catalytic Amination Methallyl Alcohol, tert-Butylamine Atom economy, potential for high selectivity Catalyst development, reaction optimization
Reductive Amination Methacrolein (B123484), tert-Butylamine Utilizes common starting materials Requires reducing agents, potential for byproducts

Rational Design of Novel Derivatives through Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. nih.gov For this compound, computational approaches such as Density Functional Theory (DFT) can be used to explore its conformational landscape, electronic structure, and reactivity. whiterose.ac.uk

Future research will likely employ computational methods to design novel derivatives of this compound with tailored properties. For example, by modifying the substituents on the allyl group or replacing the tert-butyl group with other sterically demanding moieties, it may be possible to fine-tune the molecule's solubility, reactivity, and self-assembly behavior. Quantum chemistry studies on the reaction of tert-butylamine with radicals have provided detailed mechanistic insights, demonstrating the power of these methods to understand and predict chemical behavior. acs.orgnih.gov Similar studies on this compound and its derivatives could accelerate the discovery of new applications, for instance, in the design of novel chiral selectors for separation science or new monomers for advanced polymer synthesis. nih.gov

Table 4: Predictable Properties via Computational Chemistry

Property Computational Method Relevance to Application Design
Reaction Energetics and Barriers DFT, Ab initio methods Predicting reaction feasibility and selectivity
Molecular Orbitals (HOMO/LUMO) DFT Assessing reactivity and electronic properties
Conformational Analysis Molecular Mechanics, DFT Understanding steric effects and molecular shape

Q & A

Q. What are the recommended synthetic routes for N-tert-Butyl-2-methylprop-2-en-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes :
    • Allylic Amination : React 2-methylprop-2-en-1-amine with tert-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
    • Reductive Amination : Use tert-butylamine and a carbonyl precursor (e.g., 2-methylpropanal) with a reducing agent like NaBH₃CN in methanol .
  • Optimization Strategies :
    • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require reflux conditions.
    • Catalyst Screening : Test palladium or nickel catalysts for allylic amination efficiency .
    • Solvent Effects : Compare yields in DMF vs. THF to assess polarity impact on nucleophilic substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • Key Techniques :

    TechniqueCritical MarkersReference
    ¹H/¹³C NMR - tert-butyl singlet (~1.2 ppm, 9H) <br> - Allylic CH₂ protons (δ 3.2–3.5 ppm) <br> - Olefinic protons (δ 4.8–5.2 ppm)
    GC-MS Molecular ion peak (m/z 113) and fragmentation patterns (e.g., loss of tert-butyl group)
    FT-IR N-H stretch (~3350 cm⁻¹) and C=C stretch (~1640 cm⁻¹)

Q. What safety protocols are critical when handling this compound, given limited toxicity data?

Methodological Answer:

  • Precautions :
    • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/skin contact .
    • Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
    • Conduct small-scale stability tests under varying pH/temperature to assess decomposition risks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic addition reactions?

Methodological Answer:

  • Computational Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s structure .
    • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., allylic amine group) .
    • Reaction Pathway Simulation : Compare activation energies for proposed mechanisms (e.g., Michael addition vs. nucleophilic attack) .
  • Validation : Cross-check computed spectral data (NMR, IR) with experimental results from NIST .

Q. How can researchers resolve discrepancies between experimental and theoretical data in structural studies of this compound?

Methodological Answer:

  • Troubleshooting Framework :
    • Data Reconciliation : Compare DFT-calculated bond lengths/angles with X-ray crystallography (if available) .
    • Error Source Analysis : Assess solvent effects or impurities in experimental samples using LC-MS .
    • Standardized Benchmarks : Use NIST reference data for NMR/IR to calibrate instruments .

Q. What advanced chromatographic methods (e.g., 2D-LC/MS) can separate and quantify degradation products of this compound under oxidative conditions?

Methodological Answer:

  • Method Design :
    • Sample Preparation : Expose the compound to H₂O₂/UV light and extract degradation products via SLE (supported liquid extraction) .
    • 2D-LC/MS Setup :
  • First Dimension : Hydrophilic interaction chromatography (HILIC) for polar degradants.
  • Second Dimension : Reverse-phase C18 column for non-polar species .
    3. Quantitation : Use internal standards (e.g., deuterated analogs) to normalize MS signals .

Q. How does the steric hindrance of the tert-butyl group influence the compound’s stability in catalytic applications?

Methodological Answer:

  • Experimental Approach :
    • Comparative Studies : Synthesize analogs with smaller alkyl groups (e.g., methyl, ethyl) and test thermal stability via TGA .
    • Catalytic Screening : Evaluate hydrogenation efficiency using Pd/C under varying pressures; monitor byproduct formation via GC-MS .
    • Molecular Dynamics (MD) Simulations : Model tert-butyl rotation barriers to correlate steric effects with reaction rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Resolution Strategy :
    • Controlled Solubility Tests : Use UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., water, hexane, DMSO) .
    • Temperature Dependence : Plot solubility vs. temperature (10–50°C) to identify thermodynamic inconsistencies .
    • Literature Review : Cross-reference with NIST solubility databases to identify outliers .

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